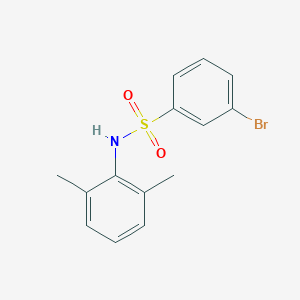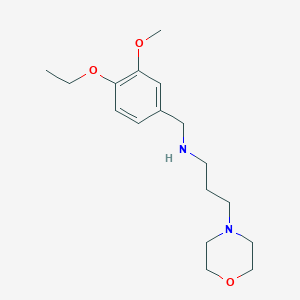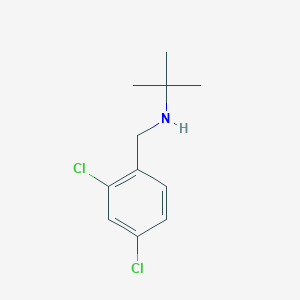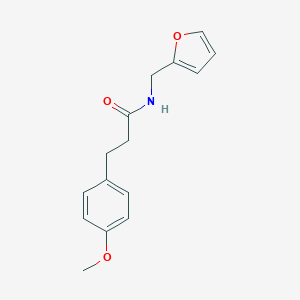
3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of organic compounds. It is used in scientific research for its various applications in the fields of biochemistry and pharmacology.
Applications De Recherche Scientifique
3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide has various applications in scientific research. It is used as a reference compound in the development of new drugs for the treatment of various diseases. It is also used as a tool compound for the study of enzyme inhibitors and their mechanisms of action. Additionally, it has been used in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes by binding to their active sites. This leads to a decrease in the activity of these enzymes, which can have various effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide depend on the specific enzymes that it inhibits. Some studies have shown that it can inhibit the activity of certain proteases, which are enzymes involved in the breakdown of proteins. This can have various effects on cellular processes, including the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide in lab experiments is its well-characterized mechanism of action. This makes it a useful tool compound for the study of enzyme inhibitors and their effects on biochemical and physiological processes. However, one limitation is that its specific effects on different enzymes may vary, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its effects on specific enzymes and their roles in disease processes. Additionally, further research is needed to fully understand its biochemical and physiological effects and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-bromoaniline with 2,6-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Propriétés
Nom du produit |
3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14BrNO2S |
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-5-3-6-11(2)14(10)16-19(17,18)13-8-4-7-12(15)9-13/h3-9,16H,1-2H3 |
Clé InChI |
HJILQMNWGAAWMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)




